3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the triazaspiro[4.5]decane family, characterized by a spirocyclic core with three nitrogen atoms. The structure features a 4-bromophenyl substituent at position 3 and a 3,4-dimethylbenzenesulfonyl group at position 6.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(3,4-dimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKZYSUZJDCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction using reagents such as bromine or N-bromosuccinimide.
Attachment of the dimethylbenzenesulfonyl group: This step typically involves a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The bromophenyl group can be used in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Materials science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes or receptors, modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s structure suggests compatibility with established spirocyclic synthesis routes, such as those involving sulfonylation and Suzuki couplings (analogous to ) .
- Biological Potential: The bromophenyl and sulfonyl groups position it for exploration in kinase inhibition or GPCR modulation, leveraging halogen bonding and sulfonyl-mediated protein interactions .
- Stability : Compared to hydroxyl-containing metabolites (), the absence of labile groups like hydroxyl or methoxy may enhance metabolic stability .
Biological Activity
The compound 3-(4-bromophenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a spirodecane framework with a triazole moiety and a sulfonyl group, which are critical for its biological activity. The presence of bromine and dimethyl groups enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHBrNOS
- Molecular Weight : 426.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain protein targets involved in disease pathways, potentially modulating cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Efficacy :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
